molecular formula C12H16O3 B12662833 1-Allyl-2,3,4-trimethoxybenzene CAS No. 5273-88-1

1-Allyl-2,3,4-trimethoxybenzene

Cat. No.: B12662833
CAS No.: 5273-88-1
M. Wt: 208.25 g/mol
InChI Key: VZNVINHATUJPSB-UHFFFAOYSA-N
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Description

1-Allyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, where three methoxy groups and one allyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of phase-transfer catalysis, where the reactants are transferred between two immiscible phases to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Allyl-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity. The allyl group can undergo addition reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

  • 1-Allyl-2,4,5-trimethoxybenzene
  • 1,2,3-Trimethoxybenzene
  • 1,3,5-Trimethoxybenzene

Comparison: 1-Allyl-2,3,4-trimethoxybenzene is unique due to the specific positioning of its methoxy and allyl groups, which influence its chemical reactivity and biological properties. Compared to 1,2,3-trimethoxybenzene, the presence of the allyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .

Properties

CAS No.

5273-88-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1,2,3-trimethoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5,7-8H,1,6H2,2-4H3

InChI Key

VZNVINHATUJPSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC=C)OC)OC

Origin of Product

United States

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